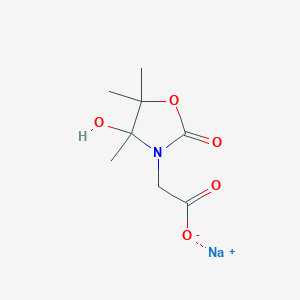
Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is a chemical compound with the molecular formula C9H14NNaO5. It is a sodium salt derivative of oxazolidinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate typically involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems for temperature and pH control ensures consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate cation exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated oxazolidinone derivatives.
Scientific Research Applications
Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolidinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and oxo functional group arrangement.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are structurally similar in terms of aromaticity and functional groups.
Uniqueness
Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various applications.
Biological Activity
Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C8H12NNaO5
Molecular Weight: 221.18 g/mol
InChIKey: MKDZOMDLIJBFJP-UHFFFAOYSA-M
CAS Number: 44118637
The compound features a unique oxazolidinone structure that contributes to its biological activity. The presence of the sodium ion enhances its solubility and bioavailability in biological systems.
Biological Activity
-
Antimicrobial Properties
- Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial protein synthesis.
-
Cytotoxic Effects
- In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells. These findings suggest its potential as an anticancer agent through mechanisms that may include apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Activity
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. |
| Cytotoxicity Assay | Showed IC50 values of 9 nM for HT-29 and 17 nM for MCF-7 cells in cell viability assays. |
| Inflammation Modulation Study | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential anti-inflammatory effects. |
Properties
Molecular Formula |
C8H12NNaO5 |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate |
InChI |
InChI=1S/C8H13NO5.Na/c1-7(2)8(3,13)9(4-5(10)11)6(12)14-7;/h13H,4H2,1-3H3,(H,10,11);/q;+1/p-1 |
InChI Key |
VSYZYNTUWLNVKX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















